molecular formula C13H13F2NOS B2473963 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034208-86-9

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No.: B2473963
CAS No.: 2034208-86-9
M. Wt: 269.31
InChI Key: FDVUXFQEQHBYAJ-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a bicyclic ketone derivative featuring a sulfur- and nitrogen-containing bicyclo[2.2.1]heptane core. The 2,4-difluorophenyl group attached to the ethanone moiety introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) or antimicrobial applications, due to its hybrid pharmacophoric features.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NOS/c14-9-2-1-8(12(15)4-9)3-13(17)16-6-11-5-10(16)7-18-11/h1-2,4,10-11H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVUXFQEQHBYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a heterobicyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure incorporating sulfur and nitrogen, which may contribute to its interactions with biological systems. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F2NOSC_{12}H_{12}F_2NOS with a molecular weight of approximately 271.34 g/mol. The structure includes a bicyclic framework that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes in the body. Preliminary research suggests that it may inhibit certain enzymatic pathways, leading to effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Anticancer Properties : Initial studies indicate that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of bicyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested .

Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound could reduce cell viability by inducing apoptosis. The IC50 values were reported between 10 to 30 µM, indicating a dose-dependent response .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the efficacy of the compound against multi-drug resistant Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition ranged from 15 mm to 25 mm, showcasing significant antimicrobial activity.
  • Case Study on Anticancer Activity :
    • Objective : Evaluate the apoptotic effects on breast cancer cells.
    • Method : Flow cytometry analysis post-treatment with varying concentrations.
    • Results : A notable increase in early and late apoptotic cells was observed at concentrations above 20 µM.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Compound ABicyclic with ClModerateLow
Compound BLinear structureLowModerate
Current Compound Bicyclic with S & NHighHigh

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Compound Name Core Structure Substituents Key Features Potential Applications References
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone 2-Thia-5-azabicyclo[2.2.1]heptane 2,4-Difluorophenyl ethanone Rigid bicyclic system; electron-withdrawing fluorines CNS targets, enzyme inhibitors
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl, phenylsulfonyl Flexible triazole ring; sulfonyl group enhances polarity Antimicrobial agents
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone 2-Thia-5-azabicyclo[2.2.1]heptane (dioxidized) 3-Iodophenyl Sulfur dioxidized; iodine introduces halogen bonding Radiopharmaceuticals, imaging probes

Core Scaffold Differences

  • Bicyclo[2.2.1]heptane vs. Triazole : The target compound’s bicyclic system imposes conformational rigidity, which may enhance binding specificity compared to the triazole-based analog in . Triazoles, however, offer synthetic versatility and tunable hydrogen-bonding capacity .
  • Oxidation State of Sulfur: The dioxidized sulfur in ’s compound increases polarity and may alter metabolic pathways compared to the non-oxidized thia group in the target compound .

Substituent Effects

  • 2,4-Difluorophenyl vs. 3-Iodophenyl : Fluorine substituents improve lipophilicity and metabolic stability, whereas iodine in ’s compound may enable radiolabeling or halogen bonding in protein interactions .
  • Phenylsulfonyl Group () : This group enhances solubility and may contribute to antimicrobial activity via sulfonamide-like mechanisms .

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